NG 52

Description

Structure

3D Structure

Properties

IUPAC Name |

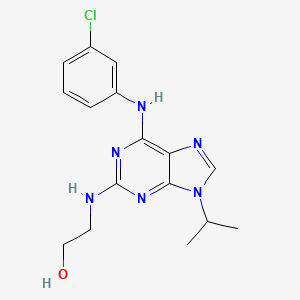

2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN6O/c1-10(2)23-9-19-13-14(20-12-5-3-4-11(17)8-12)21-16(18-6-7-24)22-15(13)23/h3-5,8-10,24H,6-7H2,1-2H3,(H2,18,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEFMZCNXDQXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274388 | |

| Record name | compound 52 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212779-48-1 | |

| Record name | 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08325 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | compound 52 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 212779-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Targets and Pathways of NG 52

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG 52, also known as Compound 52, is a tri-substituted purine and an analog of purvalenol A.[1][2] It has emerged as a significant chemical probe and potential therapeutic agent due to its inhibitory activity against key enzymes involved in cell cycle regulation and cellular metabolism. This technical guide provides a comprehensive overview of the known biological targets of this compound, the signaling pathways it modulates, a summary of its quantitative inhibitory data, and detailed experimental protocols for key assays.

Core Biological Targets

The primary biological targets of this compound are cyclin-dependent kinases (CDKs) and phosphoglycerate kinase 1 (PGK1).[1][3]

-

Cyclin-Dependent Kinases (CDKs): this compound was initially identified as an inhibitor of yeast CDKs. Specifically, it targets Cdc28p and Pho85p, which are crucial for cell cycle progression in Saccharomyces cerevisiae.[2][3] It also shows activity against the human cdc2-cyclin B complex.[3] The inhibition of these kinases is ATP-competitive.[1][2]

-

Phosphoglycerate Kinase 1 (PGK1): More recently, this compound has been identified as a potent inhibitor of the kinase activity of PGK1.[1][4] PGK1 is a key enzyme in the glycolytic pathway, but it also possesses protein kinase activity that is implicated in cancer progression and the Warburg effect.[1] this compound inhibits the kinase function of PGK1 in an ATP-competitive manner.[1]

Signaling Pathways Modulated by this compound

This compound's inhibitory actions on its primary targets lead to the modulation of critical cellular signaling pathways, most notably the cell cycle pathway and metabolic pathways associated with the Warburg effect.

Cell Cycle Regulation

By inhibiting Cdc28p and Pho85p in yeast, this compound disrupts the normal progression of the cell cycle.[2][3] These kinases are essential for regulating transitions through different phases of the cell cycle. In mammalian systems, the inhibition of cdc2 (CDK1) by this compound can lead to cell cycle arrest, providing a basis for its anti-proliferative effects.[3]

References

In-Depth Technical Guide: Kinase Inhibitory Activity of 2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase inhibitory activity of the 2,6,9-trisubstituted purine derivative, 2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE, also identified as NG 52 or Compound 52. This small molecule has been investigated for its potential as a modulator of key cellular signaling pathways through its interaction with various protein kinases.

Quantitative Kinase Inhibitory Activity

The inhibitory potency of 2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE has been quantified against several kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Table 1: Biochemical Kinase Inhibition Data

| Target Kinase | Complex/Organism | IC50 (µM) |

| cdc2-cyclin B | Human | 0.34[1][2] |

| Cdc28p | S. cerevisiae (yeast) | 7[1][3][4] |

| Pho85p | S. cerevisiae (yeast) | 2[1][3][4] |

| Phosphoglycerate Kinase 1 (PGK1) | Human | 2.5[1][2][5][6] |

| Mer Tyrosine Kinase | Human | 11[7] |

Table 2: Cell-Based Inhibitory Activity

| Cell Line/Organism | Assay Type | GI50 (µM) |

| S. cerevisiae (drug-sensitized strain) | Growth Inhibition | 30[2][4] |

| U87 Glioma Cells | Proliferation | 7.8[5][6] |

| U251 Glioma Cells | Proliferation | 5.2[5][6] |

Experimental Protocols

The following sections detail generalized methodologies for the key experiments typically employed to determine the kinase inhibitory activity of compounds like 2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE.

Biochemical Kinase Inhibition Assay (ATP Competition)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase by competing with ATP for the enzyme's binding site.

Materials:

-

Purified recombinant kinase (e.g., CDK2/Cyclin A)

-

Kinase-specific substrate peptide

-

2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE (test compound)

-

[γ-³³P]ATP or fluorescently labeled ATP analog

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

Phosphocellulose paper or other capture membrane

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and a final concentration of 1% DMSO with or without the test compound to the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³³P]ATP).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while unincorporated ATP will not.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Quantify the amount of incorporated radiolabel using a scintillation counter.

-

Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Proliferation Assay

This assay measures the effect of the compound on the growth and viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., U87, U251 glioma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE (test compound)

-

Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

-

96-well cell culture plates

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the GI50 value by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the kinase inhibitory activity of 2-(2-HYDROXYETHYLAMINO)-6-(3-CHLOROANILINO)-9-ISOPROPYLPURINE.

Caption: Simplified Cyclin-Dependent Kinase (CDK) Signaling Pathway.

Caption: General Experimental Workflow for Kinase Inhibitor Screening.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Compound 52 CAS 212779-48-1 | 234503 [merckmillipore.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Small Molecule Mer Kinase Inhibitors for the Treatment of Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of a Representative Cyclin-Dependent Kinase (CDK) Inhibitor

Disclaimer: A search for the specific compound "NG 52" as a CDK inhibitor did not yield any publicly available data. This document, therefore, presents a comprehensive pharmacological profile for a representative, hypothetical CDK inhibitor, synthesized from established methodologies and data for well-characterized compounds in this class, such as the approved CDK4/6 inhibitors.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[5] Small molecule inhibitors targeting these kinases, particularly the CDK4/6-Cyclin D complex, have emerged as breakthrough therapies in oncology.[2][3][4] This document outlines the pharmacological profile of a representative CDK inhibitor, detailing its biochemical potency, kinase selectivity, cellular activity, and the key experimental protocols used for its characterization. The profile reveals a potent and selective inhibitor of CDK4 and CDK6, leading to G1 cell cycle arrest and inhibition of proliferation in retinoblastoma (Rb)-proficient cancer cells.

Quantitative Data Presentation

The inhibitory activity of the representative compound was assessed through biochemical and cell-based assays. The data is summarized below.

Table 2.1: In Vitro Kinase Selectivity Profile

The inhibitor was profiled against a panel of kinases to determine its potency and selectivity. IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, were determined using an in vitro kinase assay.

| Kinase Target | IC50 (nM) |

| CDK4/Cyclin D1 | 5.2 |

| CDK6/Cyclin D3 | 8.1 |

| CDK2/Cyclin A | 550 |

| CDK1/Cyclin B | > 10,000 |

| CDK9/Cyclin T1 | 1,200 |

| VEGFR2 | 3,500 |

| PDGFRβ | > 10,000 |

| KIT | > 10,000 |

Data are hypothetical, representing a typical selectivity profile for a CDK4/6 inhibitor.

Table 2.2: Cellular Antiproliferative Activity

The antiproliferative effect of the inhibitor was evaluated in a panel of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) was determined after 72 hours of continuous exposure.

| Cell Line | Cancer Type | Rb Status | GI50 (nM) |

| MCF-7 | Breast Cancer (ER+) | Proficient | 110 |

| T-47D | Breast Cancer (ER+) | Proficient | 155 |

| BT-549 | Breast Cancer (ER-) | Deficient | > 10,000 |

| HCT116 | Colorectal Cancer | Proficient | 250 |

| SW620 | Colorectal Cancer | Deficient | > 10,000 |

Data are hypothetical, illustrating Rb-dependent activity typical of CDK4/6 inhibitors.[1]

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the core signaling pathway regulated by CDK4/6, which is the primary target of this class of inhibitors.

Experimental Workflow

The diagram below outlines the logical workflow for the pharmacological characterization of a novel CDK inhibitor.

Experimental Protocols

Detailed methodologies for the key characterization experiments are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The IC50 value is determined by measuring kinase activity across a range of inhibitor concentrations.

Materials:

-

Recombinant Kinase (e.g., CDK4/Cyclin D1)

-

Kinase-specific substrate (e.g., Rb-derived peptide)

-

ATP

-

Test Inhibitor (serially diluted in DMSO)

-

Kinase Reaction Buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO and dispense into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) and buffer-only wells for "no enzyme" (0% activity) controls.

-

Kinase Reaction:

-

Prepare a kinase/substrate solution in Kinase Reaction Buffer.

-

Add the kinase/substrate solution to each well of the assay plate.

-

Prepare an ATP solution in Kinase Reaction Buffer.

-

Initiate the reaction by adding the ATP solution to all wells. Final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction by adding ADP-Glo™ Reagent to all wells. This depletes the remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase reaction into a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Proliferation Assay (DNA-Based)

For cell cycle inhibitors like CDK4/6 inhibitors, traditional metabolic assays (e.g., MTT, ATP-based) can be misleading, as cells may arrest in G1 but continue to grow in size, leading to an overestimation of viability.[6][7][8] Therefore, an assay that measures DNA content or direct cell count is preferred.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium

-

Test Inhibitor

-

96-well clear-bottom black plates

-

CyQUANT® Direct Cell Proliferation Assay Kit (Thermo Fisher Scientific) or similar DNA-binding dye

-

Plate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium and add them to the appropriate wells. Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate the plate for 72 hours (or other desired time point) in a standard cell culture incubator (37°C, 5% CO₂).

-

Assay Reagent Addition:

-

Prepare the CyQUANT® Direct reagent solution containing the DNA-binding dye and a background suppressor according to the manufacturer's protocol.

-

Remove the plate from the incubator and add the reagent solution directly to each well.

-

-

Incubation: Incubate the plate for 60 minutes at 37°C, protected from light.

-

Data Acquisition: Measure fluorescence with a plate reader using appropriate excitation/emission wavelengths (e.g., ~480/~535 nm).

-

Data Analysis: Calculate the percent growth inhibition for each concentration relative to the vehicle control. Plot the results and determine the GI50 value using a non-linear regression curve fit.

Western Blot for Target Engagement (p-Rb)

This protocol is used to confirm that the inhibitor engages its intracellular target by assessing the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (Rb). Inhibition of CDK4/6 should lead to a decrease in Rb phosphorylation at specific sites (e.g., Ser780, Ser807/811).

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Test Inhibitor

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to adhere. Treat with the test inhibitor at various concentrations (e.g., 0, 10, 100, 1000 nM) for 24 hours.

-

Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-Rb) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phospho-Rb signal to the total Rb or GAPDH signal to determine the dose-dependent reduction in Rb phosphorylation.

References

- 1. Multi-omics profiling establishes the polypharmacology of FDA Approved CDK4/6 inhibitors and the potential for differential clinical activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiomics profiling establishes the polypharmacology of FDA approved CDK4/6 inhibitors and the potential for differential clinical activity. | CCSP [ccsp.hms.harvard.edu]

- 3. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]

- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Anti-proliferative Effects of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-proliferative properties of the novel synthetic purine derivative, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, also identified as NG-52. This document consolidates available data on its mechanism of action, particularly its role as a cyclin-dependent kinase (CDK) inhibitor. Detailed experimental protocols for assessing its biological activity and visualizations of the implicated signaling pathways are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Substituted purines represent a significant class of compounds in medicinal chemistry, with numerous derivatives exhibiting potent and selective inhibitory effects on key cellular processes, including cell cycle progression. The compound 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (NG-52) is a tri-substituted purine that has been identified as an inhibitor of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anti-cancer therapeutics. This guide will delve into the known anti-proliferative effects and the underlying mechanism of action of NG-52.

Mechanism of Action: Cyclin-Dependent Kinase Inhibition

NG-52 has been characterized as an inhibitor of cyclin-dependent kinases. Initial studies have demonstrated its activity against yeast CDKs, providing a foundation for its potential role in modulating the cell cycle in eukaryotic cells.

Biochemical Activity

In cell-free assays, NG-52 has been shown to inhibit the activity of yeast cyclin-dependent kinases by binding to their ATP-binding site.[1] The inhibitory concentrations for two key yeast CDKs are summarized in the table below.

| Target Enzyme | IC50 (µM) |

| Cdc28p | 7 |

| Pho85p | 2 |

| Table 1: Biochemical inhibitory activity of NG-52 against yeast CDKs.[1] |

Further investigation is required to determine the inhibitory profile of NG-52 against a panel of human CDKs to fully elucidate its therapeutic potential.

Anti-proliferative Activity

While direct quantitative data on the anti-proliferative effects of NG-52 in human cancer cell lines is not extensively published, its established role as a CDK inhibitor strongly suggests its potential to inhibit the proliferation of cancer cells. The following sections outline the standard experimental protocols used to assess such anti-proliferative effects.

Cell Viability Assays

Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of NG-52 in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis

To understand how NG-52 affects cell proliferation, cell cycle analysis is performed using flow cytometry. This technique measures the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of NG-52 for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Logical Flow: Cell Cycle Analysis

Caption: Logical progression of a cell cycle analysis experiment.

Apoptosis Assays

Inhibition of CDKs can lead to the induction of apoptosis (programmed cell death). The Annexin V-FITC/PI apoptosis assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Treat cells with NG-52 at various concentrations for a specified period (e.g., 24, 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Quantify the percentage of live, early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathway Analysis

The primary signaling pathway implicated in the action of NG-52 is the CDK-mediated cell cycle regulation pathway. Inhibition of CDKs disrupts the phosphorylation cascade that governs cell cycle progression, leading to cell cycle arrest.

Signaling Pathway: CDK-Mediated G1/S Transition

Caption: Inhibition of the G1/S transition by NG-52.

Inhibition of CDK4/6 and CDK2 by NG-52 would prevent the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby causing cell cycle arrest in the G1 phase.

Conclusion and Future Directions

2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (NG-52) is a promising CDK inhibitor with demonstrated biochemical activity against yeast CDKs. While its anti-proliferative effects on human cancer cell lines require further extensive investigation, the established mechanism of action provides a strong rationale for its potential as an anti-cancer agent. Future research should focus on:

-

Determining the IC50 values of NG-52 across a broad panel of human cancer cell lines.

-

Profiling the inhibitory activity of NG-52 against a comprehensive panel of human CDKs to understand its selectivity.

-

Conducting detailed cell cycle and apoptosis studies in human cancer cells to confirm its mechanism of action.

-

Performing Western blot analyses to examine the phosphorylation status of key CDK substrates, such as pRb, following NG-52 treatment.

-

Investigating the in vivo efficacy of NG-52 in preclinical animal models of cancer.

The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers to systematically investigate the anti-proliferative effects of NG-52 and to further explore its therapeutic potential.

References

The Cellular Journey of NG 52: A Methodological Guide to Investigating Uptake and Distribution in Cancer Cells

Despite its identification as a potent, cell-permeable kinase inhibitor with demonstrated anti-proliferative effects on cancer cell lines, detailed public-domain data on the specific cellular uptake and subcellular distribution of NG 52 remains elusive. This technical guide, therefore, provides a comprehensive framework of established methodologies for researchers, scientists, and drug development professionals to investigate the intracellular journey of small molecule inhibitors like this compound.

This compound, also known as Compound 52, is a tri-substituted purine that acts as an inhibitor of cyclin-dependent kinases (CDKs) such as Cdc28p and Pho85p, as well as phosphoglycerate kinase 1 (PGK1).[1] Its cell-permeable nature is a prerequisite for its therapeutic activity, allowing it to cross the cell membrane and interact with its intracellular targets.[1] Studies have shown that this compound can inhibit the growth of glioma cell lines U87 and U251 with GI50 values of 7.8 μM and 5.2 μM, respectively, indicating its ability to enter and act within these cancer cells.[1] However, to the best of our current knowledge, no specific studies detailing the quantitative analysis of its uptake, intracellular concentration, or specific organelle localization have been published.

This guide outlines the key experimental protocols and data presentation strategies necessary to elucidate the cellular pharmacokinetics and pharmacodynamics of this compound or similar small molecule inhibitors.

I. Quantitative Analysis of Cellular Uptake

To understand the efficacy and potential off-target effects of a drug candidate, it is crucial to quantify its accumulation within cancer cells. The following table summarizes key quantitative parameters that should be determined.

| Parameter | Description | Recommended Method(s) |

| Intracellular Concentration | The amount of the compound present within a known number of cells. | Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) |

| Uptake Kinetics (Time-course) | The rate at which the compound enters the cells over time. | Time-resolved analysis using LC-MS/MS or a labeled compound with fluorescence or radioactivity detection. |

| Dose-dependence | The relationship between the extracellular concentration of the compound and its intracellular accumulation at steady state. | Incubation with a range of compound concentrations followed by quantification of intracellular levels. |

| Efflux Rate | The rate at which the compound is transported out of the cells. | Pre-loading cells with the compound and measuring its decrease over time after resuspension in compound-free medium. |

II. Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key experiments to investigate the cellular uptake and distribution of this compound.

A. Quantification of Intracellular this compound by Mass Spectrometry

This protocol provides a general framework for determining the intracellular concentration of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

1. Cell Culture and Treatment:

-

Seed cancer cells of interest (e.g., U87, U251 glioma cells) in appropriate culture plates and allow them to adhere and grow to a desired confluency (typically 70-80%).

-

Incubate the cells with a known concentration of this compound in culture medium for a specific duration (e.g., determined from time-course experiments). Include vehicle-treated cells as a negative control.

2. Cell Harvesting and Lysis:

-

After incubation, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.

-

Harvest the cells by trypsinization or scraping.

-

Count the cells to normalize the drug concentration per cell number.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through physical methods like sonication or freeze-thaw cycles.

3. Sample Preparation for LC-MS/MS:

-

Perform protein precipitation to remove proteins from the cell lysate, which can interfere with the analysis. This is typically done by adding a cold organic solvent like acetonitrile or methanol.

-

Centrifuge the samples to pellet the precipitated protein and collect the supernatant containing this compound.

-

Dry the supernatant under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS/MS mobile phase.

-

Include an internal standard with similar chemical properties to this compound to account for variations in sample processing and instrument response.

4. LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Develop a specific chromatographic method to separate this compound from other cellular components.

-

Optimize the mass spectrometer parameters (e.g., precursor and product ion masses, collision energy) for the sensitive and specific detection of this compound.

-

Generate a standard curve using known concentrations of this compound to quantify the amount in the cell lysates.

B. Visualization of Subcellular Distribution by Fluorescence Microscopy

To visualize the localization of this compound within cellular compartments, a fluorescently labeled version of the molecule would be ideal. If a fluorescent analog is not available, immunofluorescence targeting a downstream phosphorylated substrate of this compound's target kinases could provide indirect evidence of its localization and activity. The following is a general protocol for fluorescence microscopy.

1. Cell Culture and Treatment:

-

Grow cells on glass coverslips suitable for microscopy.

-

Treat the cells with either fluorescently labeled this compound or unlabeled this compound.

2. Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) to preserve cellular structures.

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100 or saponin) to allow entry of antibodies or other probes.

3. Staining:

-

For fluorescently labeled this compound: Proceed directly to counterstaining.

-

For immunofluorescence:

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).

-

Incubate with a primary antibody specific for a downstream target of this compound's kinase activity.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Counterstain for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria) to co-localize the signal.

4. Imaging:

-

Mount the coverslips on microscope slides.

-

Acquire images using a confocal or high-resolution fluorescence microscope.

III. Signaling Pathway Analysis

This compound is known to inhibit CDKs and PGK1, which are involved in cell cycle regulation and glycolysis, respectively. Understanding how this compound's intracellular presence affects these pathways is crucial.

IV. Conclusion

While direct experimental data on the cellular uptake and distribution of this compound is not currently available in the public domain, the methodologies outlined in this guide provide a robust framework for its investigation. By employing techniques such as mass spectrometry for quantification and fluorescence microscopy for visualization, researchers can generate the critical data needed to understand the cellular pharmacology of this promising kinase inhibitor. Such studies are essential for optimizing its therapeutic potential and advancing its development as a cancer therapeutic.

References

In-Depth Technical Guide: Structure-Activity Relationship of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol Derivatives as Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol and its derivatives. These 2,6,9-trisubstituted purines have emerged as a significant class of ATP-competitive kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Deregulation of CDK activity is a hallmark of many cancers, making these compounds promising candidates for anticancer drug development. This document details the synthetic methodologies, summarizes key quantitative SAR data, and elucidates the impact of substitutions at the C2, C6, and N9 positions of the purine core on inhibitory potency and selectivity. Furthermore, it outlines the relevant signaling pathways and provides detailed experimental protocols for the synthesis and biological evaluation of these compounds.

Introduction

The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs. The 2,6,9-trisubstituted purine framework has been extensively explored as a template for the design of potent inhibitors of various protein kinases. The title compound, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, belongs to this class and has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs).

CDKs are a family of serine/threonine kinases that, in complex with their regulatory cyclin subunits, govern the progression of the eukaryotic cell cycle. The aberrant activity of CDKs is a common feature in cancer, leading to uncontrolled cell proliferation. Therefore, the development of small molecule inhibitors of CDKs is a validated and actively pursued strategy in oncology drug discovery. This guide focuses on the SAR of derivatives of this purine scaffold, providing insights for the rational design of novel and more potent and selective CDK inhibitors.

Structure-Activity Relationship (SAR)

The inhibitory activity of 2,6,9-trisubstituted purine derivatives is critically influenced by the nature of the substituents at the C2, C6, and N9 positions of the purine ring.

Substitutions at the C6 Position

The C6 position of the purine ring is a key determinant of potency and selectivity. The (3-chlorophenyl)amino moiety in the parent compound occupies a hydrophobic pocket in the ATP-binding site of CDKs. SAR studies on related 2-arylaminopurines have demonstrated that variations at this position significantly impact inhibitory activity.

-

Aromatic Substituents: The presence of an aniline ring at C6 is generally favorable for activity. The substitution pattern on this ring is crucial. For instance, meta-substitution with a chlorine atom, as in the title compound, is well-tolerated and contributes to potent inhibition.

-

Biphenyl and Extended Aromatic Systems: Introduction of larger, more rigid aromatic systems, such as a biphenyl group, at the C6 position can lead to a substantial increase in potency against CDK2. For example, replacing the 3-chlorophenylamino group with a [1,1'-biphenyl]-3-yl group can result in a significant boost in inhibitory activity. However, excessively bulky substituents, such as dibenzofuran or thianthrene, are detrimental to activity, likely due to steric hindrance within the binding site.[1]

Substitutions at the C2 Position

The C2 position is typically involved in hydrogen bonding interactions with the hinge region of the kinase. The 2-(amino)ethanol substituent of the title compound plays a crucial role in orienting the molecule within the ATP-binding pocket.

-

Amino Side Chains: Small, flexible amino-containing side chains are generally preferred. The hydroxyl group of the ethanol moiety can form additional hydrogen bonds, enhancing binding affinity. Modifications to the length and branching of this alkylamino chain can modulate potency and selectivity.

Substitutions at the N9 Position

The N9 substituent projects towards the solvent-exposed region of the ATP-binding site.

-

Alkyl Groups: Small to medium-sized alkyl groups, such as isopropyl, are often optimal for activity. The isopropyl group in the title compound is thought to provide a good balance of hydrophobicity and steric bulk to fit into a pocket near the ribose-binding region.

Quantitative Data

The following table summarizes the inhibitory activities of a series of 2-arylaminopurine derivatives against CDK1/cyclin B and CDK2/cyclin A. While not direct derivatives of the title compound, these data provide valuable insights into the SAR at the C6 position of this scaffold.

| Compound ID | C6-Substituent | CDK1/cyclin B IC50 (µM) | CDK2/cyclin A IC50 (µM) |

| 1 | Phenyl | >100 | 0.024 |

| 2 | 3-Methoxyphenyl | >100 | 0.028 |

| 3 | 4-Methoxyphenyl | >100 | 0.033 |

| 4 | [1,1'-Biphenyl]-3-yl | 86 | 0.044 |

| 5 | Piperonyl | >100 | 0.47 |

| 6 | Dibenzofuran-1-yl | >100 | 18 |

| 7 | Thianthren-1-yl | >100 | >100 |

Data adapted from Coxon et al., J. Med. Chem. 2017, 60 (5), 1746–1767.[1]

Experimental Protocols

General Synthetic Scheme

The synthesis of 2,6,9-trisubstituted purine derivatives typically starts from commercially available 2,6-dichloropurine. A representative synthetic route is outlined below.

Caption: General synthetic route for 2,6,9-trisubstituted purines.

Detailed Experimental Protocol: Kinase Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of the purine derivatives against CDK/cyclin complexes.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Kinase Assay Conditions (Example for CDK2/cyclin A):

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

-

Enzyme: Recombinant human CDK2/cyclin A.

-

Substrate: A suitable peptide substrate, such as a histone H1-derived peptide, labeled with a fluorescent tag.

-

ATP: Used at a concentration close to the Km value for the specific kinase.

-

Detection: The amount of phosphorylated substrate is quantified, often using methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric analysis.

-

IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway

The primary mechanism of action of these 2,6,9-trisubstituted purine derivatives is the inhibition of CDKs, which leads to cell cycle arrest. The diagram below illustrates the central role of CDKs in regulating cell cycle progression.

Caption: Inhibition of CDKs by purine derivatives leads to cell cycle arrest.

Conclusion

The 2,6,9-trisubstituted purine scaffold, exemplified by 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, represents a highly versatile template for the design of potent and selective CDK inhibitors. The structure-activity relationship studies have highlighted the critical roles of the substituents at the C2, C6, and N9 positions in dictating the inhibitory profile. Specifically, the C6-anilino moiety is crucial for potent inhibition, with further optimization possible through substitution on the phenyl ring or its replacement with other aromatic systems. The C2-aminoalkanol side chain contributes to hinge binding, while the N9-isopropyl group occupies a hydrophobic pocket. A deep understanding of these SAR principles, coupled with detailed experimental evaluation, will continue to drive the development of novel purine-based kinase inhibitors with improved therapeutic potential for the treatment of cancer and other proliferative disorders.

References

Discovery and synthesis of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol

An In-depth Analysis of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (NG-52)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological activity of the 2,6,9-trisubstituted purine derivative, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol, also identified as NG-52. This compound has emerged from chemical library screening as a potent inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Its discovery showcases a successful structure-based drug design approach targeting the ATP-binding pocket of CDKs. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a summary of its biological activity, with a focus on its potential as a therapeutic agent. The information presented is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.

Introduction

The cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the eukaryotic cell cycle.[1] Dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for the development of novel anticancer therapeutics. The purine scaffold has been extensively explored for the development of CDK inhibitors due to its structural similarity to the adenine core of ATP. This guide focuses on a specific 2,6,9-trisubstituted purine, 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (NG-52), which has demonstrated significant inhibitory activity against CDKs.

Discovery

The discovery of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol (NG-52) was a result of a systematic approach involving the synthesis and screening of a chemical library of 2,6,9-trisubstituted purines.[2][3] This library was designed to explore the structure-activity relationship of purine derivatives as inhibitors of human CDK2. The seminal work by Gray et al. (1998) detailed the screening of this library against human CDK2-cyclin A and the budding yeast homolog, Cdc28p.[2] This screening effort identified NG-52 as a potent inhibitor of yeast cyclin-dependent kinases.[4]

Chemical Synthesis

The synthesis of 2-({6-[(3-Chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)ethanol follows a convergent synthetic strategy common for 2,6,9-trisubstituted purines, starting from a readily available purine core.

General Synthetic Scheme

The synthesis involves a stepwise functionalization of the purine ring at the C6, N9, and C2 positions. A representative synthetic route is outlined below. The key starting material is typically 2,6-dichloropurine.

References

- 1. Cyclin-dependent kinase inhibitors in yeast, animals, and plants: a functional comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploiting chemical libraries, structure, and genomics in the search for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosolveit.de [biosolveit.de]

- 4. caymanchem.com [caymanchem.com]

The Role of NG52 in Reversing the Warburg Effect in Glioma Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioma, a highly aggressive form of brain tumor, is characterized by a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming provides a survival advantage to cancer cells and contributes to therapeutic resistance. A promising strategy in glioma therapy is the reversal of the Warburg effect, thereby restoring normal mitochondrial respiration. This technical guide details the role of NG52, a small molecule inhibitor of phosphoglycerate kinase 1 (PGK1), in reversing the Warburg effect in glioma cells. We provide an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualized signaling pathways.

Introduction: The Warburg Effect in Glioma

Glioma cells, like many other cancer cells, exhibit a high rate of glucose uptake and lactate production, even in the presence of ample oxygen. This metabolic phenotype, termed the Warburg effect, is a hallmark of cancer and is crucial for tumor progression. By relying on glycolysis for energy production, glioma cells can dedicate metabolic intermediates to anabolic processes, supporting rapid proliferation and biomass accumulation. Key enzymes in the glycolytic pathway are often upregulated in glioma, making them attractive targets for therapeutic intervention. The reversal of the Warburg effect aims to shift the metabolic balance from glycolysis back to oxidative phosphorylation, thereby depriving cancer cells of their metabolic advantage and inducing cell death.

NG52: A Novel Inhibitor of Phosphoglycerate Kinase 1 (PGK1)

NG52 has been identified as a potent inhibitor of the kinase activity of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[1][2] PGK1 catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate, an ATP-generating step in glycolysis. Beyond its canonical role in metabolism, PGK1 also possesses protein kinase activity, which is implicated in promoting tumorigenesis.[3]

Mechanism of Action of NG52

NG52 reverses the Warburg effect in glioma cells by inhibiting the kinase activity of PGK1. This inhibition sets off a signaling cascade that ultimately promotes mitochondrial respiration:

-

Inhibition of PGK1 Kinase Activity : NG52 directly targets and inhibits the non-glycolytic kinase function of PGK1.[1][2]

-

Decreased Phosphorylation of PDHK1 : The inhibition of PGK1's kinase activity leads to a reduction in the phosphorylation of pyruvate dehydrogenase kinase 1 (PDHK1) at the Threonine 338 residue.[1][2]

-

Activation of PDH : With reduced phosphorylation and subsequent inactivation of PDHK1, the pyruvate dehydrogenase (PDH) complex becomes more active. This is observed through a decrease in the phosphorylation of PDH at the Serine 293 site.[1][2]

-

Shift to Aerobic Respiration : The activation of PDH facilitates the conversion of pyruvate to acetyl-CoA, which then enters the Krebs cycle for oxidative phosphorylation. This metabolic switch from glycolysis to aerobic respiration leads to an increase in ATP and reactive oxygen species (ROS) production within the mitochondria.[1][2]

This shift in metabolism ultimately inhibits glioma cell proliferation and induces apoptosis.[4]

Quantitative Data

The efficacy of NG52 has been quantified in several preclinical studies. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Lines | Reference |

| IC50 for PGK1 Kinase Activity | 2.5 ± 0.2 µM | - | [1][2] |

| IC50 for Cell Proliferation | 7.8 ± 1.1 µM | U87 | [1][2] |

| 5.2 ± 0.2 µM | U251 | [1][2] |

Table 1: In Vitro Efficacy of NG52

| Parameter | Dosage | Model | Outcome | Reference |

| Tumor Growth Inhibition | 50, 100, 150 mg·kg−1·d−1 (oral administration for 13 days) | Patient-derived glioma xenograft in nude mice | Dose-dependent suppression of glioma xenograft growth | [1][2] |

Table 2: In Vivo Efficacy of NG52

Signaling Pathways

The signaling pathway initiated by NG52 leading to the reversal of the Warburg effect is depicted below.

Caption: NG52 inhibits PGK1 kinase activity, reversing the Warburg effect.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of NG52.

In Vitro PGK1 Kinase Activity Assay

This protocol is adapted from established methods for measuring PGK1 kinase activity in the presence of an inhibitor.

Materials:

-

Recombinant human PGK1 enzyme

-

NG52 (or other small molecule inhibitor)

-

ATP

-

Substrate peptide for PGK1 kinase activity

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of NG52 in kinase assay buffer.

-

In a 384-well plate, add 5 µL of the NG52 dilution to each well. Include a vehicle control (e.g., DMSO).

-

Add 5 µL of a solution containing the PGK1 enzyme and the substrate peptide to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each NG52 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of PDHK1 and PDH Phosphorylation

This protocol outlines the steps for assessing the phosphorylation status of PDHK1 and PDH in glioma cells following NG52 treatment.

Materials:

-

U87 or U251 glioma cells

-

NG52

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-PDHK1 (Thr338), anti-PDHK1, anti-phospho-PDH (Ser293), anti-PDH, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed U87 or U251 cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of NG52 (e.g., 12.5–50 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Measurement of Lactate Production

This protocol describes how to measure the amount of lactate secreted by glioma cells into the culture medium.

Materials:

-

U87 or U251 glioma cells

-

NG52

-

Culture medium

-

Lactate Assay Kit (colorimetric or fluorometric)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat with NG52 as described for the western blot.

-

After the treatment period, collect the culture medium from each well.

-

Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's protocol.

-

Normalize the lactate concentration to the number of cells or total protein content in each well.

Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol details the use of a fluorescent probe to measure intracellular ROS levels.

Materials:

-

U87 or U251 glioma cells

-

NG52

-

DCFDA (2',7'-dichlorofluorescin diacetate) or other suitable ROS-sensitive fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and treat with NG52.

-

Towards the end of the treatment period, remove the medium and wash the cells with PBS.

-

Load the cells with DCFDA solution (e.g., 10 µM in PBS) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm) or analyze the cells by flow cytometry.

In Vivo Glioma Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of NG52 in a patient-derived xenograft (PDX) model.

Materials:

-

Patient-derived glioma cells

-

Immunocompromised mice (e.g., nude mice)

-

Matrigel (optional)

-

NG52 formulated for oral administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject a suspension of patient-derived glioma cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into vehicle control and NG52 treatment groups.

-

Administer NG52 orally at the desired doses (e.g., 50, 100, 150 mg/kg/day) for the specified duration (e.g., 13 days).

-

Measure the tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

Clinical Status and Future Directions

As of the latest available information, there are no registered clinical trials specifically investigating NG52 for the treatment of glioma. The research on NG52 in this context is currently in the preclinical phase. Future research should focus on further elucidating the upstream regulators of PGK1 that may be affected by NG52 and exploring the detailed downstream signaling pathways activated by the increase in ROS. Comprehensive toxicology and pharmacokinetic studies will be necessary before NG52 can advance to clinical trials. The development of more potent and selective PGK1 inhibitors based on the NG52 scaffold also represents a promising avenue for future drug discovery efforts in glioma.

Conclusion

NG52 represents a promising therapeutic agent for glioma by effectively reversing the Warburg effect through the inhibition of PGK1 kinase activity. Its ability to shift cancer cell metabolism from glycolysis to oxidative phosphorylation, leading to increased ROS and apoptosis, has been demonstrated in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting metabolic vulnerabilities in glioma. Further investigation into the clinical potential of NG52 and other PGK1 inhibitors is warranted.

Caption: Experimental workflow for evaluating NG52's efficacy.

References

Methodological & Application

Application Notes and Protocols for Testing NG 52 on U87 and U251 Glioma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma is the most aggressive form of brain cancer, with a poor prognosis for patients.[1][2] A key metabolic feature of glioblastoma cells is their reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[2][3][4][5] This metabolic shift provides the cancer cells with the necessary building blocks for rapid proliferation.[3][5] The enzyme phosphoglycerate kinase 1 (PGK1) is a critical player in the glycolytic pathway and has been identified as a promising therapeutic target in glioma.[6][7]

NG 52 is a novel small molecule inhibitor that targets the kinase activity of PGK1.[6][7] By inhibiting PGK1, this compound has been shown to reverse the Warburg effect, leading to a decrease in glycolysis and an increase in oxidative phosphorylation. This metabolic reprogramming ultimately inhibits the proliferation of glioma cells.[6][7] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound on the human glioma cell lines U87 and U251.

Cell Line Information

U87 and U251 are well-characterized human glioblastoma cell lines widely used in cancer research. Both cell lines are known to harbor mutations in tumor suppressor genes such as TP53 and PTEN.[8] They are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8][9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

U87 or U251 glioma cells

-

DMEM/EMEM with 10% FBS

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed U87 or U251 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0 µM to 50 µM.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubate the plate for 48 or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

Materials:

-

U87 or U251 glioma cells

-

DMEM/EMEM with 10% FBS

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed U87 or U251 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis: The flow cytometer will quantify the percentage of cells in different populations:

-

Viable cells (Annexin V-FITC negative, PI negative)

-

Early apoptotic cells (Annexin V-FITC positive, PI negative)

-

Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)

-

Necrotic cells (Annexin V-FITC negative, PI positive)

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a cell monolayer.

Materials:

-

U87 or U251 glioma cells

-

DMEM/EMEM with 10% FBS

-

This compound

-

6-well plates

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Protocol:

-

Seed U87 or U251 cells in 6-well plates and grow them to form a confluent monolayer.

-

Create a scratch or "wound" in the monolayer using a sterile 200 µL pipette tip.[8][13]

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh serum-free or low-serum (e.g., 1.5%) medium containing different concentrations of this compound (e.g., 0, 5, 10, 20 µM).[7][8]

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours).

-

Ensure the same field of view is imaged at each time point.

Data Analysis: The rate of wound closure can be quantified by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial wound area - Wound area at time T) / Initial wound area] x 100.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate. Here, it is used to assess the effect of this compound on the phosphorylation status of key proteins in the metabolic pathway.

Materials:

-

U87 or U251 glioma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-PGK1

-

Rabbit anti-phospho-PDHK1 (Thr338)

-

Rabbit anti-phospho-PDH (Ser293)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat U87 or U251 cells with this compound at various concentrations (e.g., 0, 12.5, 25, 50 µM) for 24 hours.[6][7]

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. (Recommended starting dilutions: 1:1000 for all primary antibodies, to be optimized).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control (β-actin).

Data Presentation

Table 1: Effect of this compound on the Viability of U87 and U251 Glioma Cells (IC50 Values)

| Cell Line | IC50 of this compound (µM) |

| U87 | 7.8 ± 1.1 |

| U251 | 5.2 ± 0.2 |

Data represents the mean ± SD from three independent experiments.[6][7]

Table 2: Effect of this compound on Apoptosis in U87 and U251 Glioma Cells

| Treatment | Cell Line | % Early Apoptosis | % Late Apoptosis/Necrosis |

| Control (0 µM this compound) | U87 | 2.5 ± 0.5 | 1.8 ± 0.3 |

| 10 µM this compound | U87 | 15.2 ± 1.8 | 8.5 ± 1.1 |

| 20 µM this compound | U87 | 28.7 ± 2.5 | 15.3 ± 1.9 |

| Control (0 µM this compound) | U251 | 3.1 ± 0.6 | 2.2 ± 0.4 |

| 10 µM this compound | U251 | 18.9 ± 2.1 | 10.1 ± 1.3 |

| 20 µM this compound | U251 | 35.4 ± 3.1 | 18.7 ± 2.2 |

Hypothetical data representing the mean ± SD from three independent experiments.

Table 3: Effect of this compound on the Migration of U87 and U251 Glioma Cells

| Treatment | Cell Line | % Wound Closure at 24h |

| Control (0 µM this compound) | U87 | 75.6 ± 5.2 |

| 10 µM this compound | U87 | 42.1 ± 4.1 |

| 20 µM this compound | U87 | 21.8 ± 3.5 |

| Control (0 µM this compound) | U251 | 82.3 ± 6.1 |

| 10 µM this compound | U251 | 48.9 ± 4.8 |

| 20 µM this compound | U251 | 25.4 ± 3.9 |

Hypothetical data representing the mean ± SD from three independent experiments.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. 4.1. Cell Cultures and Growth Conditions [bio-protocol.org]

- 8. frontiersin.org [frontiersin.org]

- 9. pnas.org [pnas.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: High-Throughput Screening for Phosphoglycerate Kinase 1 Inhibitors Using NG 52 as a Reference Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoglycerate kinase 1 (PGK1) is a key enzyme in the glycolytic pathway, catalyzing the reversible transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, thus producing 3-phosphoglycerate and ATP. Beyond its canonical role in metabolism, PGK1 has been implicated in various pathological conditions, including cancer. Notably, in many cancer cells, PGK1 is overexpressed and contributes to the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen. This metabolic reprogramming provides cancer cells with a growth advantage. Consequently, inhibiting PGK1 has emerged as a promising therapeutic strategy.

NG 52 is a cell-permeable small molecule that has been identified as a potent inhibitor of PGK1.[1] It has been shown to reverse the Warburg effect and suppress tumor growth, making it a valuable tool for studying the therapeutic potential of PGK1 inhibition.[2][3] These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of PGK1, using this compound as a reference inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for the PGK1 inhibitor, this compound.

| Target | IC50 (µM) | Assay Conditions |

| Phosphoglycerate Kinase 1 (PGK1) | 2.5 | Enzymatic assay[1][2] |

| Cdc28p | 7 | Kinase assay[1] |

| Pho85p | 2 | Kinase assay[1] |

| cdc2-cyclin B | 0.34 | Kinase assay[1] |

Table 1: In vitro inhibitory activity of this compound against various kinases.

| Cell Line | GI50 (µM) | Assay Conditions |

| U87 (human glioblastoma) | 7.8 | Cell proliferation assay[1][2] |

| U251 (human glioblastoma) | 5.2 | Cell proliferation assay[1][2] |

| Drug-sensitized yeast (S. cerevisiae) | 30 | Growth inhibition assay[1] |

Table 2: Anti-proliferative activity of this compound in various cell lines.

| Model | Dosing | Effect |

| Nude mice with patient-derived glioma xenograft | 50, 100, 150 mg/kg/day (oral) for 13 days | Dose-dependent suppression of tumor growth[2][3] |

Table 3: In vivo efficacy of this compound.

Signaling Pathway and Experimental Workflow

PGK1's Role in the Warburg Effect and Inhibition by this compound

Caption: PGK1 in the Warburg effect and its inhibition by this compound.

High-Throughput Screening Workflow for PGK1 Inhibitors

Caption: High-throughput screening workflow for PGK1 inhibitors.

Experimental Protocols

High-Throughput Screening Protocol for PGK1 Inhibitors

This protocol is designed for a 384-well plate format and is based on a coupled-enzyme assay that measures the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm.

1. Materials and Reagents:

-

Enzymes: Recombinant human PGK1, Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Substrates: 3-Phosphoglycerate (3-PG), Adenosine triphosphate (ATP), β-Nicotinamide adenine dinucleotide (NADH)

-

Reference Inhibitor: this compound

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 1 mg/mL BSA

-

Compound Library: Small molecule library dissolved in DMSO

-

Plates: 384-well, clear, flat-bottom microplates

-

Instrumentation: Plate reader capable of measuring absorbance at 340 nm, automated liquid handling system

2. Reagent Preparation:

-

PGK1/GAPDH Enzyme Mix: Prepare a working solution of PGK1 and GAPDH in assay buffer. The final concentrations in the assay should be optimized, but a starting point is 0.4 nM PGK1 and 0.1 µM GAPDH.

-

Substrate Mix: Prepare a working solution of 3-PG, ATP, and NADH in assay buffer. The final concentrations in the assay should be determined based on the Kₘ values, for example, 6 mM 3-PG, 3 mM ATP, and 250 µM NADH.

-

This compound Control: Prepare a stock solution of this compound in DMSO and create a dilution series in assay buffer for generating a dose-response curve.

3. Assay Procedure:

-

Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library into the wells of a 384-well plate. Also, include wells for positive control (no inhibitor, DMSO only) and negative control (no enzyme).

-

Enzyme Addition: Add the PGK1/GAPDH Enzyme Mix to all wells except the negative control wells.

-